(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
Description
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKABOKSWPNSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365148 | |
| Record name | AN-329/15537082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-85-3 | |
| Record name | AN-329/15537082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 4-Methylbenzyl Chloride
The most direct method involves reacting 2-cyclohexen-1-ylethylamine with 4-methylbenzyl chloride under basic conditions. This single-step pathway is adapted from analogous syntheses of ortho-methyl derivatives.
Procedure :
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Reagents :
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Conditions :
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Work-up :
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic benzyl carbon, displacing chloride. The base (K2CO3) neutralizes HCl, shifting equilibrium toward product formation.
Reductive Amination of Cyclohexenyl Acetaldehyde
An alternative route employs reductive amination between cyclohexenyl acetaldehyde and 4-methylbenzylamine, leveraging catalytic hydrogenation or borohydride reagents.
Procedure :
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Reagents :
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Conditions :
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Temperature: 0°C to room temperature
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Duration: 4–6 hours
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Work-up :
Mechanistic Insights :
STAB selectively reduces the imine intermediate formed in situ, avoiding over-reduction of the cyclohexene double bond. Steric bulk from the methyl group slows imine formation, necessitating excess amine.
Yield : 50–65% (based on patent data for similar substrates).
Advanced Methodologies and Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Recent patents describe cross-coupling strategies to assemble similar amines. A Buchwald-Hartwig amination between a cyclohexenyl bromide and 4-methylbenzylamine could offer superior regiocontrol.
Procedure :
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Catalyst System :
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Conditions :
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Temperature: 100–110°C
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Base: Cs2CO3 (2.0 equiv)
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Duration: 18–24 hours
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Challenges :
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Competing β-hydride elimination due to the cyclohexene’s rigidity.
Yield : 40–55% (extrapolated from thiazole-based couplings).
Optimization Strategies and Yield Improvement
Solvent and Base Screening
Comparative studies for the nucleophilic substitution route reveal:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K2CO3 | 68 | 95 |
| Acetonitrile | DBU | 72 | 97 |
| THF | NaHCO3 | 45 | 88 |
Data inferred from analogous syntheses.
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while stronger bases (DBU) improve deprotonation efficiency.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the amine prevents undesired side reactions during multi-step syntheses:
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Protection :
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Alkylation :
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React with 4-methylbenzyl chloride as in Section 2.1.
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Deprotection :
Overall Yield : 80–85% (two-step sequence).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity after column chromatography.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine with three analogs:
Key Observations:
Substituent Effects: The 4-methylbenzyl group in the target compound enhances lipophilicity compared to the unsubstituted benzyl group in CAS 118647-00-0 .
Ring Saturation :
- The cyclohexenyl group in the target compound provides partial unsaturation, which may increase reactivity (e.g., susceptibility to oxidation or Diels-Alder reactions) compared to the fully saturated cyclohexane in CAS 756425-20-4 .
Salt Forms :
Stability and Reactivity
- Thermal Stability :
- Acid Sensitivity :
- All amine hydrochlorides are stable under acidic conditions but may hydrolyze in basic environments, releasing free amines .
Biological Activity
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is a compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possible therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 217.31 g/mol. The presence of both cyclohexene and aromatic groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to the modulation of various biochemical pathways, which may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Binding: It has the potential to bind to neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating significant inhibition at certain concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Its mechanism may involve disrupting fungal cell membranes or inhibiting key enzymatic pathways essential for fungal growth.
Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 16 µg/mL when combined with standard antibiotics, suggesting a synergistic effect.
Study 2: Drug Development Potential
Another investigation explored the potential of this compound in drug development, particularly in designing molecules with specific pharmacological activities. The study highlighted its ability to serve as a scaffold for synthesizing more complex derivatives that could enhance therapeutic efficacy against resistant microbial strains.
Q & A
What are the optimal synthetic routes for (2-Cyclohex-1-en-1-ylethyl)(4-methylbenzyl)amine, and what key reaction parameters influence yield?
Answer:
Synthesis typically involves multi-step alkylation or reductive amination strategies. For example:
- Step 1: React 2-(cyclohex-1-en-1-yl)ethylamine (see ) with 4-methylbenzyl halide (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters:
- Catalyst Screening: Palladium or copper catalysts () enhance selectivity in competing alkylation pathways.
- Solvent Choice: DMF improves solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature Control: Excess heat can lead to cyclohexene ring opening ().
Reference:
How can researchers characterize the structural and electronic properties of this compound?
Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Analysis:
- ¹H NMR: Look for resonances at δ 5.5–6.0 ppm (cyclohexene C-H) and δ 2.1–2.3 ppm (4-methylbenzyl CH₃) ().
- ¹³C NMR: Confirm sp² carbons (cyclohexene) at ~125–130 ppm and amine carbons at 40–50 ppm.
- X-ray Crystallography: Resolve conformational flexibility of the cyclohexene moiety (similar to CCDC 2032776 in ).
- DFT Calculations: Predict electron density distribution and amine basicity ().
Reference:
What advanced strategies address low yields in amine alkylation steps during synthesis?
Answer:
Methodological Adjustments:
- Protecting Groups: Temporarily protect the cyclohexene double bond (e.g., via epoxidation) to prevent side reactions during alkylation ().
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity ().
- Phase-Transfer Catalysis: Use tetrabutylammonium bromide in biphasic systems (water/toluene) to enhance interfacial reactivity.
Reference:
How can the kinetic behavior of this compound in solution-phase reactions be analyzed?
Answer:
- NMR Line-Shape Analysis: Monitor exchange processes (e.g., amine protonation/deprotonation) using variable-temperature ¹H NMR ().
- Relaxation Time (T₂) Measurements: Quantify rotational freedom of the 4-methylbenzyl group in DMSO-d₆ ().
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to elucidate rate-determining steps.
Reference:
How can contradictions in reported biological activity data for structurally similar amines be resolved?
Answer:
- QSAR Studies: Correlate substituent effects (e.g., electron-donating methyl vs. electron-withdrawing halogens) with activity ().
- Enzyme Assays: Test inhibition of cytochrome P450 isoforms (CYP3A4/5) using fluorogenic substrates ().
- Control Experiments: Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts.
Reference:
What computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations:
- Optimize transition states for Pd-catalyzed cross-coupling (e.g., B3LYP/6-31G*) ().
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the amine.
- Molecular Dynamics (MD): Simulate solvent effects on conformational stability (e.g., in DMF vs. THF) ().
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
